N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, one substituted with fluorine atoms and the other with methoxy groups
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)19-13-8-11(17)7-12(18)9-13/h3-5,7-9H,6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWIXZKUGCGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3,5-difluoroaniline with 3,4-dimethoxybenzaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The final step involves the acetylation of the amine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-2-phenylacetamide
- N-(3,4-dimethoxyphenyl)-2-phenylacetamide
- N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy substituents on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
